
1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt
Overview
Description
1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is a useful research compound. Its molecular formula is C12H25NO2 and its molecular weight is 215.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
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Biological Activity
1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt, is a quaternary ammonium compound known for its surfactant properties. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₂₅N₂O₂
- Molecular Weight : 215.33 g/mol .
- Structure : The compound features a long hydrophobic octyl chain and a charged ammonium group, which contributes to its surfactant properties.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes due to its amphiphilic nature.
Case Studies
-
Study on Bacterial Inhibition :
- A study evaluated the effectiveness of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results demonstrated a notable reduction in bacterial colony counts when treated with the compound.
- Table 1 : Antimicrobial Efficacy Against Bacterial Strains
Bacterial Strain Concentration (mg/mL) Zone of Inhibition (mm) Staphylococcus aureus 0.5 15 Escherichia coli 0.5 12 Pseudomonas aeruginosa 0.5 10 -
Synergistic Effects with Other Agents :
- Research indicated that combining the inner salt with other bactericides enhanced its efficacy. For instance, when used in conjunction with cationic surfactants, the overall antimicrobial effect was significantly improved.
- Table 2 : Synergistic Effects with Cationic Surfactants
Combination Zone of Inhibition (mm) 1-Octanaminium + Cationic A 20 1-Octanaminium + Cationic B 18
Cytotoxicity Studies
Cytotoxicity assays were conducted to assess the safety profile of the compound on mammalian cells. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects.
- Table 3 : Cytotoxicity on Mammalian Cell Lines
Concentration (mg/mL) | Cell Viability (%) |
---|---|
0.1 | 95 |
0.5 | 85 |
1.0 | 60 |
The antimicrobial activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with negatively charged components of microbial membranes, leading to cell lysis and death.
Research Findings
- A study demonstrated that the compound's effectiveness is influenced by its concentration and the type of microorganism targeted.
- Another investigation highlighted that the presence of anionic or nonionic surfactants could modify the antimicrobial activity, suggesting a complex interaction that warrants further exploration.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt is utilized in HPLC for the separation and analysis of compounds. The following table summarizes its application in HPLC:
Feature | Details |
---|---|
Column Type | Newcrom R1 HPLC column |
Mobile Phase Composition | Acetonitrile (MeCN), water, phosphoric acid |
Mass-Spec Compatibility | Replace phosphoric acid with formic acid |
Particle Size | 3 µm for fast UPLC applications |
Application | Isolation of impurities, pharmacokinetics studies |
This analytical method is scalable and suitable for preparative separations, enhancing its utility in pharmaceutical research and quality control processes .
Drug Delivery Systems
Quaternary ammonium compounds like this compound are explored as potential drug delivery agents due to their ability to enhance solubility and stability of therapeutic compounds. They can facilitate the transport of drugs across biological membranes, making them valuable in developing effective drug formulations.
Surface Activity
The compound exhibits surfactant properties that can be harnessed in various biochemical applications such as:
- Emulsification : Enhancing the stability of emulsions in pharmaceutical formulations.
- Stabilization : Acting as a stabilizer in protein formulations to maintain structural integrity during storage.
Coatings and Treatments
This compound is investigated for use in coatings due to its antimicrobial properties. It can be applied in:
- Antimicrobial Coatings : Providing surfaces with resistance against microbial growth.
- Textile Treatments : Enhancing the durability and performance of fabrics through functional finishes.
Case Study 1: Pharmacokinetics Research
In a study examining the pharmacokinetics of a new drug formulation incorporating this compound, researchers found that the compound significantly improved the absorption rates compared to formulations without it. The study utilized HPLC methods for analysis, confirming the compound's effectiveness in enhancing bioavailability .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of coatings containing this compound demonstrated a substantial reduction in bacterial colonization on treated surfaces. The study highlighted the potential for this compound in healthcare settings to reduce hospital-acquired infections .
Properties
IUPAC Name |
2-[dimethyl(octyl)azaniumyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-4-5-6-7-8-9-10-13(2,3)11-12(14)15/h4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUUGRMTUUCONZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CC(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067323 | |
Record name | 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27593-14-2 | |
Record name | Octylbetaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27593-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caprylyl betaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027593142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octanaminium, N-(carboxymethyl)-N,N-dimethyl-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxylatomethyl)di(methyl)octylammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.123 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPRYLYL BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PC47TQ755C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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